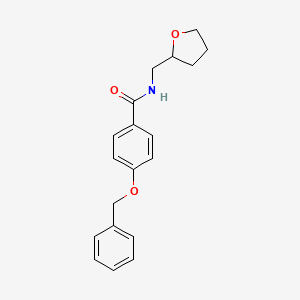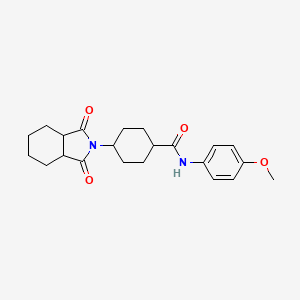
N-(1-methyl-3-phenylpropyl)-4-morpholinecarboxamide
Descripción general
Descripción
N-(1-methyl-3-phenylpropyl)-4-morpholinecarboxamide, also known as U-47700, is a synthetic opioid drug that was first developed in the 1970s by a team of researchers at Upjohn Pharmaceuticals. U-47700 is a highly potent and selective agonist of the mu-opioid receptor, which is responsible for mediating the analgesic and euphoric effects of opioids.
Mecanismo De Acción
N-(1-methyl-3-phenylpropyl)-4-morpholinecarboxamide exerts its effects by binding to and activating the mu-opioid receptor, which is located in the brain and spinal cord. Activation of this receptor leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for mediating the analgesic and euphoric effects of opioids.
Biochemical and Physiological Effects:
N-(1-methyl-3-phenylpropyl)-4-morpholinecarboxamide produces a range of biochemical and physiological effects in the body, including pain relief, sedation, respiratory depression, and decreased gastrointestinal motility. These effects are mediated by the activation of the mu-opioid receptor and the subsequent release of neurotransmitters in the brain and spinal cord.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-methyl-3-phenylpropyl)-4-morpholinecarboxamide in lab experiments is its high potency and selectivity for the mu-opioid receptor, which allows researchers to study the effects of opioids on this specific receptor. However, one major limitation of using N-(1-methyl-3-phenylpropyl)-4-morpholinecarboxamide is its potential for abuse and addiction, which can make it difficult to obtain and use in a safe and ethical manner.
Direcciones Futuras
There are many potential future directions for research on N-(1-methyl-3-phenylpropyl)-4-morpholinecarboxamide and other opioids, including the development of new medications with improved efficacy and reduced side effects, the study of the long-term effects of opioid use on the brain and body, and the development of new strategies for preventing and treating opioid addiction. Additionally, research on the mechanisms of opioid receptor activation and the physiological effects of opioids may lead to new insights into the treatment of chronic pain and other conditions.
Aplicaciones Científicas De Investigación
N-(1-methyl-3-phenylpropyl)-4-morpholinecarboxamide has been used extensively in scientific research to study the mechanisms of opioid receptor activation and the physiological effects of opioids. It has also been used as a tool for developing new opioid-based medications with improved efficacy and reduced side effects.
Propiedades
IUPAC Name |
N-(4-phenylbutan-2-yl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-13(7-8-14-5-3-2-4-6-14)16-15(18)17-9-11-19-12-10-17/h2-6,13H,7-12H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZMROMTNPYXEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-methyl-2-oxo-2-phenylethyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B3978777.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(2-furoyl)piperazine](/img/structure/B3978785.png)
![N-[3-(acetylamino)phenyl]-3-phenylbutanamide](/img/structure/B3978789.png)
![3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3978792.png)
![N-(sec-butyl)-3-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B3978798.png)
![N-[2-(tert-butylthio)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3978799.png)
![1-ethyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3978811.png)
![3-(2-methoxyphenyl)-5-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3978816.png)
![1-allyl-3-[2-(2,4-dichlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3978824.png)
![3-{4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1-piperazinyl}propanenitrile](/img/structure/B3978825.png)
![2-chloro-N-{[(5-chloro-2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3978828.png)
